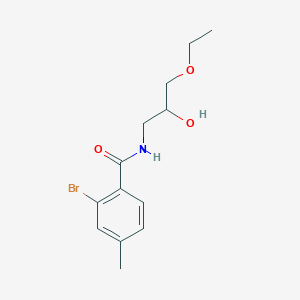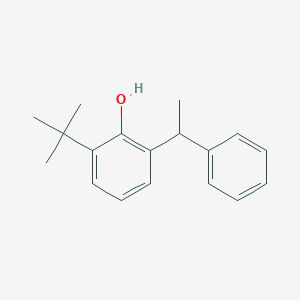![molecular formula C10H17N3O4 B1653297 tert-butyl N-[(3-carbamoyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate CAS No. 1803581-24-9](/img/structure/B1653297.png)
tert-butyl N-[(3-carbamoyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate
Overview
Description
Tert-butyl N-[(3-carbamoyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate , also known by its CAS number 1803581-24-9 , is a chemical compound with a molecular formula of C10H17N3O4 and a molecular weight of 243.26 g/mol . It falls within the class of carbamates and exhibits interesting properties that make it relevant for further investigation.
Scientific Research Applications
Organic Synthesis and Catalysis
One significant application is in the realm of organic synthesis, where tert-butyl N-[(3-carbamoyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate derivatives play a crucial role. For instance, in the preparation and Diels‐Alder reaction of 2‐Amido Substituted Furan, tert-butyl derivatives are pivotal in synthesizing key intermediates and facilitating reactions essential for creating complex organic compounds (Padwa, Brodney, & Lynch, 2003). Furthermore, Indium(III) Halides have been found highly efficient for N-tert-Butoxycarbonylation of amines with (Boc)2O, showcasing the versatility of tert-butyl carbamates in synthesizing a wide range of N-tert-butyl-carbamates under solvent-free conditions (Chankeshwara & Chakraborti, 2006).
Crystallography and Molecular Structure
In crystallography, the study of carbamate derivatives reveals an intricate interplay of hydrogen bonds, which assemble molecules into three-dimensional architectures. This is exemplified by the crystallographic analysis of tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate and related compounds, where N-H⋯O, C-H⋯O, and other interactions form the basis of complex molecular structures (Das et al., 2016). Such studies are fundamental in understanding the molecular basis of chemical reactivity and designing new materials.
Advanced Chemical Reactions
Tert-butyl N-[(3-carbamoyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate derivatives are also central to the development of novel chemical reactions, such as the α-Aminated methyllithium by DTBB-catalyzed lithiation of N-(chloromethyl) carbamate, which highlights the potential for creating functionalized carbamates through innovative synthetic pathways (Ortiz, Guijarro, & Yus, 1999).
properties
IUPAC Name |
tert-butyl N-[(3-carbamoyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O4/c1-10(2,3)16-9(15)12-5-6-4-7(8(11)14)13-17-6/h6H,4-5H2,1-3H3,(H2,11,14)(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUOJDFLGWIECB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(=NO1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101117144 | |
| Record name | Carbamic acid, N-[[3-(aminocarbonyl)-4,5-dihydro-5-isoxazolyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101117144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803581-24-9 | |
| Record name | Carbamic acid, N-[[3-(aminocarbonyl)-4,5-dihydro-5-isoxazolyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803581-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[3-(aminocarbonyl)-4,5-dihydro-5-isoxazolyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101117144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1H-indol-4-yl)-2-[4-(4-methoxyphenyl)-1,4-diazepan-1-yl]-2-oxoacetamide](/img/structure/B1653217.png)
![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B1653219.png)
![1-(4-Tert-butylphenyl)-2-({[1,2,4]triazolo[4,3-a]pyrazin-8-yl}amino)ethan-1-ol](/img/structure/B1653220.png)
![N-(5-methyl-1,3-thiazol-2-yl)-N'-[(quinolin-4-yl)methyl]ethanediamide](/img/structure/B1653222.png)
![1-[2-(5-Ethylfuran-2-yl)azepan-1-yl]-2-(4-hydroxyphenyl)-2-methoxyethan-1-one](/img/structure/B1653224.png)
![methyl[(pyridin-3-yl)methyl][(1H-pyrrol-2-yl)methyl]amine](/img/structure/B1653225.png)
![3-[(4,6-difluoro-2,3-dihydro-1H-inden-1-yl)amino]-2,2-dimethylpropanamide](/img/structure/B1653226.png)
![5-fluoro-N,N-dimethyl-2-(2-{[(4-methylphenyl)methyl]sulfanyl}acetamido)benzamide](/img/structure/B1653228.png)
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1653230.png)
![1-[[(6S)-2-(2-Methoxyphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl]methyl]-3-propan-2-ylurea](/img/structure/B1653231.png)

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]-2-methylpropanamide](/img/structure/B1653235.png)
![2-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B1653236.png)